N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-21(26-2,18-9-6-10-19(23)15-18)16-24-20(25)22(11-13-27-14-12-22)17-7-4-3-5-8-17/h3-10,15H,11-14,16H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKWXSCGWQRSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC=CC=C2)(C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-chlorophenylacetonitrile with methoxypropylamine under controlled conditions to form the corresponding amine intermediate. This intermediate is then subjected to cyclization with phenyloxane-4-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The oxane carboxamide core of the target compound offers a rigid, oxygen-containing heterocycle, contrasting with the planar benzothiazole or sulfonamide cores of analogs. This rigidity may influence binding specificity.
Receptor Binding and Docking Studies
Compounds with 3-chlorophenyl groups, such as those in , often exhibit enhanced binding to hydrophobic pockets. The methoxypropyl chain in the target compound may adopt multiple conformations, enabling interactions with flexible receptor regions (e.g., loop structures in enzymes) that rigid analogs cannot access .
Crystallographic and Conformational Analysis
references ORTEP-3, a tool for visualizing molecular geometry. The oxane ring in the target compound likely exhibits chair or boat conformations, with the 4-phenyl group adopting equatorial or axial orientations. This contrasts with planar benzothiazole analogs, where substituent orientation is constrained. Such conformational differences may impact solubility and steric interactions in biological systems .
Physicochemical Properties
The methoxypropyl group in the target compound may marginally improve solubility compared to trifluoromethyl-containing analogs, though both remain predominantly lipophilic.
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chlorophenyl group : Imparts lipophilicity and potential interactions with biological membranes.
- Methoxypropyl chain : May enhance solubility and bioavailability.
- Phenyloxane moiety : Contributes to the structural stability and may influence receptor binding.
Research indicates that this compound exhibits several mechanisms of action:
- Receptor Modulation : The compound has been shown to interact with various receptors, including those involved in pain modulation and inflammation. It may act as an agonist or antagonist depending on the receptor type.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways, potentially affecting the synthesis of inflammatory mediators.
- Cellular Signaling Pathways : The compound appears to influence key signaling pathways, such as those involving protein kinases, which are crucial for cellular responses to stimuli.
Antinociceptive Effects
A significant area of research has focused on the antinociceptive (pain-relieving) properties of this compound. In animal models, the compound demonstrated a dose-dependent reduction in pain responses, suggesting its potential as an analgesic agent.
Table 1: Antinociceptive Activity in Animal Models
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 40 | 75 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. In vitro studies have shown a reduction in pro-inflammatory cytokine production in activated macrophages when treated with this compound.
Table 2: Cytokine Production Inhibition
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 200 | 100 | 50 |
| IL-6 | 150 | 75 | 50 |
Case Studies
- Study on Pain Management : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results indicated significant improvement in pain scores compared to placebo, supporting its use as a novel analgesic.
- Inflammation and Metabolic Disorders : Another study evaluated the compound's effects on metabolic syndrome models. The findings suggested that it could mitigate inflammation-related metabolic disturbances, indicating potential applications in treating obesity-related conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-phenyloxane-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step processes, including coupling reactions between the oxane-4-carboxamide core and substituted phenylpropyl moieties. To optimize yields, employ high-throughput screening to test catalysts (e.g., Pd-based for cross-coupling) and solvents (e.g., DMF or THF). Continuous flow chemistry can enhance purity by minimizing side reactions . For intermediates like the 3-chlorophenyl-methoxypropyl group, consider microwave-assisted synthesis to reduce reaction times .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the methoxy and chlorophenyl groups. X-ray crystallography is critical for resolving stereochemistry at the oxane ring and propyl linkage . High-resolution mass spectrometry (HR-MS) ensures molecular formula accuracy, especially for detecting trace impurities .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa or MCF-7) to assess potency. Pair this with molecular docking studies to predict binding affinity to targets like kinase enzymes or G-protein-coupled receptors (GPCRs) . Use fluorescence polarization to screen for DNA intercalation if nucleic acid targeting is hypothesized .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents:
- Replace the 3-chlorophenyl group with fluorophenyl or bromophenyl to test halogen effects on target binding .
- Substitute the methoxy group with ethoxy or hydroxy groups to evaluate steric and electronic impacts .
- Use QSAR modeling to correlate substituent properties (e.g., logP, polar surface area) with activity data . Validate predictions via in vivo pharmacokinetic studies in rodent models .
Q. How should conflicting data on the compound’s mechanism of action be resolved?
- Methodological Answer : If studies report contradictory targets (e.g., kinase inhibition vs. GPCR modulation), employ competitive binding assays (e.g., TR-FRET) with purified proteins. Combine CRISPR-based gene knockout in cell models to isolate pathways affected by the compound . Meta-analysis of dose-response curves across studies can clarify concentration-dependent effects .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts . For photostability, expose the compound to UV-Vis light and track changes using UV spectroscopy .
Q. How can the compound’s synergistic effects with existing therapeutics be systematically explored?
- Methodological Answer : Use combinatorial screening (e.g., checkerboard assays) to identify synergistic pairs with FDA-approved drugs. Calculate combination indices (CI) using the Chou-Talalay method. Validate findings in 3D tumor spheroid models to mimic in vivo conditions .
Q. What advanced techniques are required to profile the compound’s off-target toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
